molecular formula C24H24N2O4 B329512 2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide

Cat. No.: B329512
M. Wt: 404.5 g/mol
InChI Key: KOIMWQHTQWTWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes ethoxy groups and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-{4-[(2-methoxybenzoyl)amino]phenyl}benzamide
  • 2-ethoxy-N-{4-[(2-chlorobenzoyl)amino]phenyl}benzamide
  • 2-ethoxy-N-{4-[(2-fluorobenzoyl)amino]phenyl}benzamide

Uniqueness

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide is unique due to its specific ethoxy and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C24H24N2O4/c1-3-29-21-11-7-5-9-19(21)23(27)25-17-13-15-18(16-14-17)26-24(28)20-10-6-8-12-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

KOIMWQHTQWTWFV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OCC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OCC

Origin of Product

United States

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